molecular formula C11H10Cl2N2O B194221 alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol CAS No. 24155-42-8

alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol

Cat. No. B194221
CAS RN: 24155-42-8
M. Wt: 257.11 g/mol
InChI Key: UKVLTPAGJIYSGN-UHFFFAOYSA-N
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Description

Alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol is a chemical compound that is used in the pharmaceutical industry . It belongs to the category of antifungal agents . This compound is used for research and development purposes .


Synthesis Analysis

The synthesis of alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol has been reported in the literature. For instance, a study reported the preparation of a dummy molecularly imprinted polymer (DMIP) for imidazole fungicides using alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol as the fragment template .

Scientific Research Applications

Synthesis and Chemical Processing

Alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol is a key intermediate in the synthesis of various antifungal agents. A novel method for synthesizing Miconazole, an antifungal medication, has been developed using 2,4-Dichlorocaetophenone as the key raw material. This process includes a series of reactions leading to the formation of alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol, which is further processed to produce Miconazole (Sujatha, Rao, Bhagwat, & Soujanya, 2021).

Biocatalysis for Chiral Synthesis

The compound serves as a chiral intermediate for the antifungal agent Miconazole. A study describes the isolation of a bacterial strain capable of converting 2-chloro-1-(2,4-dichlorophenyl) ethanone to (R)-2-chloro-1-(2,4-dichlorophenyl) ethanol with high stereoselectivity. This biocatalytic process allows for the highly enantioselective synthesis of this compound, indicating its potential in producing chiral intermediates for drug synthesis (Miao, Liu, He, & Wang, 2019).

Environmental and Analytical Chemistry

Alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol has been analyzed as a major metabolite of the fungicide imazalil in citrus fruits. The development of a simplified analytical method for determining its presence in fruit samples demonstrates its relevance in food safety and environmental monitoring (Kimura et al., 2003).

Molecularly Imprinted Polymers (MIPs)

The compound has been used as a fragment template in the preparation of Dummy Molecularly Imprinted Polymer (DMIP) for imidazole fungicides. This innovation highlights its application in the selective enrichment and solid-phase extraction of azole fungicides in environmental samples, demonstrating a novel use in analytical chemistry and environmental monitoring (Sun et al., 2019).

properties

IUPAC Name

1-(2,4-dichlorophenyl)-2-imidazol-1-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N2O/c12-8-1-2-9(10(13)5-8)11(16)6-15-4-3-14-7-15/h1-5,7,11,16H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKVLTPAGJIYSGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(CN2C=CN=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3074737
Record name 1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol
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Molecular Weight

257.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol

CAS RN

24155-42-8
Record name (±)-α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-(2,4-Dichlorophenyl)-2-hydroxyethyl)-1H-imidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024155428
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.842
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Record name DESCHLOROBENZYL ECONAZOLE
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Synthesis routes and methods

Procedure details

30 g of sodium were added to a solution of 88.5 g of imidazole in 600 ml of methanol; the solvent was then evaporated off. The residue was dissolved in 300 ml of dimethylformamide and heated to 115°-120° C. To the solution so obtained was added, dropwise and under stirring, a solution of 225 g of 1-(2',4'-dichlorophenyl)-2-chloro-ethanol in 400 ml of dimethylformamide. The mixture was heated to 115°-120° C. and maintained at that temperature for 20 minutes and, after subsequent cooling to 40° C., 2500 ml of iced water were added under vigorous stirring. The product precipitated under stirring over a period of about two hours, the upper liquid was then decanted off, a further 2500 ml of water were added and, after standing, the whole was filtered. The precipitate thus obtained was dried and crystallized from toluene. 170 g of the desired product, melting at 134°-135° C., was obtained.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
88.5 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
225 g
Type
reactant
Reaction Step Two
Name
Quantity
2500 mL
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
AA Gaona-Galdos, PL García, MS Aurora-Prado… - Talanta, 2008 - Elsevier
A reversed-phase high performance liquid chromatographic (RP-HPLC) method for determination of econazole nitrate, preservatives (methylparaben and propylparaben) and its main …
Number of citations: 19 www.sciencedirect.com
X Sun, M Wang, L Yang, H Wen, L Wang, T Li… - … of Chromatography A, 2019 - Elsevier
Dummy molecularly imprinted polymer (DMIP) for imidazole fungicides was prepared for the first time using alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol (DCE) as the fragment …
Number of citations: 30 www.sciencedirect.com
X Zhang, X Sun, M Wang, Y Wang, Q Wu, L Ji… - … of Chromatography A, 2020 - Elsevier
Dummy molecularly imprinted microspheres (DMIMs) were synthesized by Pickering emulsion polymerization and used as the matrix solid-phase dispersion extraction (MSPD) sorbent …
Number of citations: 30 www.sciencedirect.com
X Sun, M Wang, L Yang, H Wen, L Wang, T Li, C Tang… - wee1-signal.com
was prepared for the first time using alpha-(2, 4-Dichlorophenyl)-1H-imidazole-1-ethanol (DCE) as the fragment template. The imprinting selectivity of DCE-DMIP was evaluated for …
Number of citations: 0 wee1-signal.com
N Kimura, T Nagayama, I Takano… - … zasshi. Journal of the …, 2003 - europepmc.org
A simplified simultaneous analytical method of imazalil (IZ) and its major metabolite, alpha-(2, 4-dichlorophenyl)-1H-imidazole-1-ethanol (IZM), in citrus fruits was developed, and …
Number of citations: 5 europepmc.org
AA Gaona-Galdos, LA Zanolli Filho… - … of Chromatography A, 2008 - Elsevier
A simple, fast, inexpensive and reliable capillary zone electrophoresis (CZE) method for the determination of econazole nitrate in cream formulations has been developed and validated. …
Number of citations: 16 www.sciencedirect.com
KC Gough, S Jarvis, BC Maddison - Journal of Environmental …, 2011 - Taylor & Francis
This paper describes the isolation of monoclonal antibodies and the development of competitive immunoassays to pesticide metabolites of the fungicides imazalil, carbendazim and …
Number of citations: 9 www.tandfonline.com
L Miller - Journal of Chromatography A, 2012 - Elsevier
Preparative SFC is rapidly becoming the preferred separation technology for enantioseparations in pharmaceutical discovery. Traditional SFC modifiers for chiral resolutions include …
Number of citations: 48 www.sciencedirect.com
AA Adenuga, CA Heist - researchgate.net
Our goal for this study is to develop carbon nanotube-based field effect transistor (CNT-FET) biosensors for detection of disease biomarkers. In this study, we utilised carbon nanotubes …
Number of citations: 2 www.researchgate.net
Q Zou, R Yan, W Liu, P Wei - Journal of chromatographic …, 2018 - academic.oup.com
A sensitive, efficient and stable bioanalytical method has been developed and validated for determination of brexpiprazole in dog plasma with UPLC–MS-MS for the first time. …
Number of citations: 13 academic.oup.com

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